Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a butan-2-yl group at position 2, a hydroxymethyl group at position 3, and a benzyl carboxylate ester at position 5. The compound’s hydroxymethyl group enhances solubility, while the benzyl ester may serve as a protective group for carboxylic acid functionalities during synthesis .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl 2-butan-2-yl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-3-14(2)18-16(12-23)22-10-9-21(11-17(22)20-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,23H,3,9-13H2,1-2H3 |
InChI Key |
JZTGUVAASLNIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzyl halide with a pyrazine derivative in the presence of a base can yield the desired product . Industrial production methods often involve multistep processes that include purification and isolation steps to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a family of imidazo[1,2-a]pyrazine derivatives with varying substituents. Below is a detailed comparison based on substituents, physicochemical properties, and reported applications.
Substituent Variations and Physicochemical Properties
Biological Activity
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060050-91-9) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.42 g/mol
- CAS Number : 2060050-91-9
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:
-
Inhibition of Cyclin-dependent Kinase 9 (CDK9) :
- CDK9 is crucial for regulating the cell cycle and transcription processes. The compound binds to the active site of CDK9, inhibiting its kinase activity. This inhibition disrupts cell cycle progression and can induce apoptosis in cancer cells where these pathways are often dysregulated.
-
Targeting ENPP1 :
- Recent studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is important for immune response in cancer therapy. The compound enhances the expression of downstream target genes involved in immune activation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through the aforementioned mechanisms .
- Animal Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor growth rates when combined with immunotherapies such as anti-PD-1 antibodies. For instance, a study reported a tumor growth inhibition rate of 77.7% in murine models treated with a combination of this compound and anti-PD-1 therapy .
Pharmacokinetics
The pharmacokinetic profile suggests good bioavailability due to its molecular characteristics. The compound's efficacy can be influenced by environmental factors such as pH and the presence of other molecules.
Study on ENPP1 Inhibition
A notable study focused on imidazo[1,2-a]pyrazine derivatives as selective ENPP1 inhibitors highlighted the potential of such compounds in enhancing immune responses against tumors. The derivative exhibited an IC50 value of approximately 5.70 nM against ENPP1 and showed favorable pharmacokinetic properties in animal models .
Summary Table of Biological Activities
Q & A
Q. What are the key structural features of this compound that influence its reactivity in synthetic and biological contexts?
The compound's reactivity is governed by:
- Benzyl ester group : Facilitates protection/deprotection strategies during synthesis and modulates solubility .
- Hydroxymethyl substituent : Enhances hydrogen-bonding capacity, impacting crystallinity and interactions with biological targets .
- Butan-2-yl group : Introduces steric bulk, affecting regioselectivity in substitution reactions .
- Imidazo[1,2-a]pyrazine core : A π-electron-deficient heterocycle prone to electrophilic substitution and metal-catalyzed functionalization .
Structural Comparison Table :
Q. What synthetic methodologies are employed to construct the imidazo[1,2-a]pyrazine core?
Two dominant strategies are:
- Copper-catalyzed oxidative cyclization : Combines haloalkynes and aminopyrazines under O₂, enabling regioselective formation of the core (e.g., 2-haloimidazopyrazines, 75–92% yields) .
- Carbonyldiimidazole (CDI)-mediated coupling : Links preformed pyrazine intermediates with imidazole precursors via reflux in anhydrous DMF (24-hour reaction time, followed by recrystallization) .
Optimization Tips :
- Use molecular sieves to control moisture in CDI-mediated reactions .
- Tune copper catalysts (e.g., CuI vs. CuBr) to improve haloalkyne conversion .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the hydroxymethyl group at the 3-position?
Regioselectivity is influenced by:
- Protecting group strategy : Temporary silylation (e.g., TBSCl) shields the hydroxymethyl group during electrophilic substitutions .
- Metal coordination : Pd-catalyzed C–H activation preferentially targets the 2-position, leaving the 3-hydroxymethyl group intact .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring 3-position reactivity .
Case Study :
- In analogous imidazo-pyrazines, TBS protection of hydroxymethyl enabled selective bromination at the 2-position (82% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
